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molecular formula C7H4FNO3 B1361154 4-Fluoro-3-nitrobenzaldehyde CAS No. 42564-51-2

4-Fluoro-3-nitrobenzaldehyde

Cat. No. B1361154
M. Wt: 169.11 g/mol
InChI Key: ILKWFRCNNILIJW-UHFFFAOYSA-N
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Patent
US04456772

Procedure details

93 g (0.5 mol) of 4-chloro-3-nitrobenzaldehyde and 58 g (1 mol) of potassium fluoride are suspended in 250 mol of dimethylformamide. The reaction mixture contains 0.02% of H2O. The mixture is stirred for one hour at 160° C. and the dimethylformamide is evaporated off in vacuo. The residue is cooled and stirred with 200 ml of water, the mixture is extracted with methylene chloride and the organic phase is dried. After the methylene chloride has been evaporated off, 83 g of 4-fluoro-3-nitrobenzaldehyde with a content of 90.2% are obtained.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
250 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[F-:13].[K+].CN(C)C=O>O>[F:13][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
250 mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour at 160° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dimethylformamide is evaporated off in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled
STIRRING
Type
STIRRING
Details
stirred with 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
After the methylene chloride has been evaporated off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 83 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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